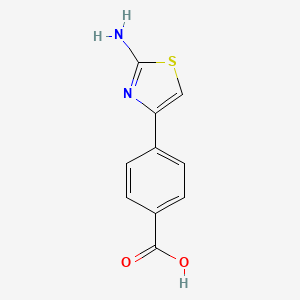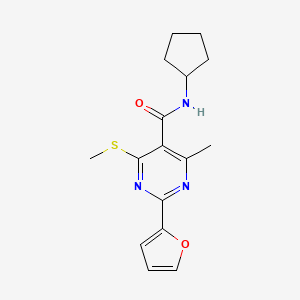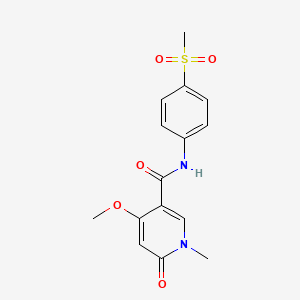
1,3-Bis(6-methoxypyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(6-methoxypyridin-3-yl)urea is a chemical compound with the molecular formula C₁₃H₁₄N₄O₃ and a molecular weight of 274.28 g/mol . It is characterized by the presence of two 6-methoxypyridin-3-yl groups attached to a central urea moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1,3-Bis(6-methoxypyridin-3-yl)urea typically involves the reaction of 6-methoxypyridin-3-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine. The reaction proceeds under controlled conditions to form the desired urea derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Bis(6-methoxypyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy groups on the pyridine rings can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1,3-Bis(6-methoxypyridin-3-yl)urea has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3-Bis(6-methoxypyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
1,3-Bis(6-methoxypyridin-3-yl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-methoxypyridin-3-yl)urea: Similar structure but with methoxy groups at different positions on the pyridine rings.
1,3-Bis(6-chloropyridin-3-yl)urea: Similar structure but with chloro groups instead of methoxy groups.
1,3-Bis(6-methylpyridin-3-yl)urea: Similar structure but with methyl groups instead of methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-bis(6-methoxypyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-11-5-3-9(7-14-11)16-13(18)17-10-4-6-12(20-2)15-8-10/h3-8H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METHMZMGUXPQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)NC2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B2464916.png)
![(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide](/img/structure/B2464917.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide](/img/structure/B2464919.png)


![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2464928.png)
![4-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2464930.png)
![N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2464931.png)

![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)
![Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464934.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2464935.png)
![1-[(2,5-dimethylphenyl)methyl]-N-(5-acetamido-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2464936.png)

